3,3'-(Pentane-1,5-diyl)bis(2-imino-1,3-thiazolidin-4-one)
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Overview
Description
3,3’-(Pentane-1,5-diyl)bis(2-imino-1,3-thiazolidin-4-one) is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Pentane-1,5-diyl)bis(2-imino-1,3-thiazolidin-4-one) typically involves the reaction of pentane-1,5-diamine with 2-imino-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Pentane-1,5-diyl)bis(2-imino-1,3-thiazolidin-4-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3’-(Pentane-1,5-diyl)bis(2-imino-1,3-thiazolidin-4-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated
Properties
CAS No. |
61531-79-1 |
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Molecular Formula |
C11H16N4O2S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-imino-3-[5-(2-imino-4-oxo-1,3-thiazolidin-3-yl)pentyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H16N4O2S2/c12-10-14(8(16)6-18-10)4-2-1-3-5-15-9(17)7-19-11(15)13/h12-13H,1-7H2 |
InChI Key |
XJNNAVGSXFYSPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=N)S1)CCCCCN2C(=O)CSC2=N |
Origin of Product |
United States |
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